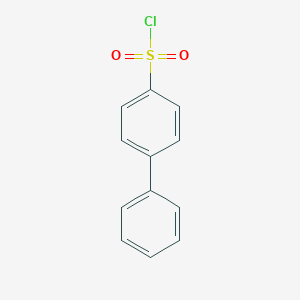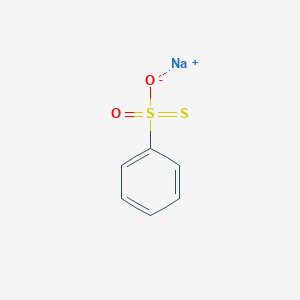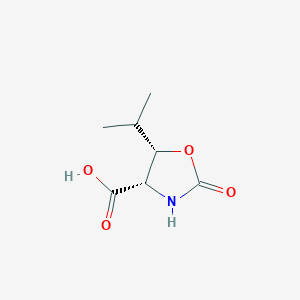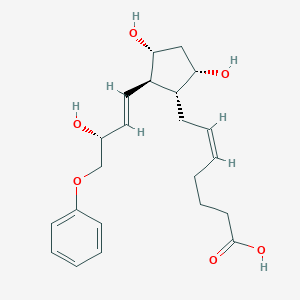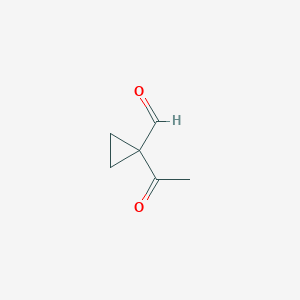
Cyclopropanecarboxaldehyde, 1-acetyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) is an organic compound with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol It is a derivative of cyclopropane, featuring an aldehyde group and an acetyl group attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) may involve more efficient and scalable processes. One such method includes the catalytic hydrogenation of cyclopropanecarboxylic acid derivatives followed by acetylation. This approach allows for the large-scale production of the compound with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Cyclopropanecarboxylic acid
Reduction: Cyclopropanemethanol
Substitution: Various substituted cyclopropane derivatives
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the acetyl group can participate in acetylation reactions, modifying the activity of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) can be compared with other similar compounds, such as:
Cyclopropanecarboxaldehyde: Lacks the acetyl group, resulting in different reactivity and applications.
Cyclopropanemethanol: Contains a hydroxyl group instead of an aldehyde group, leading to different chemical properties and uses.
Cyclopropanecarboxylic acid:
The uniqueness of Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) lies in its combination of an aldehyde and an acetyl group on the cyclopropane ring, providing distinct reactivity and versatility in various chemical and biological contexts.
Eigenschaften
IUPAC Name |
1-acetylcyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5(8)6(4-7)2-3-6/h4H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDERQXFNYYVIFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
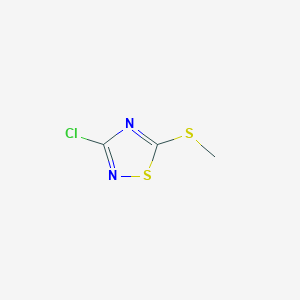
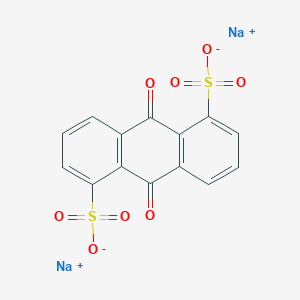
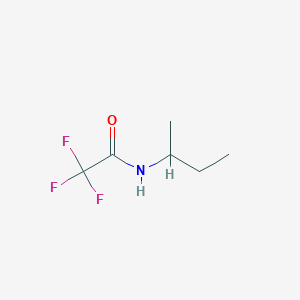
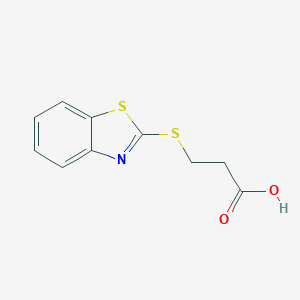
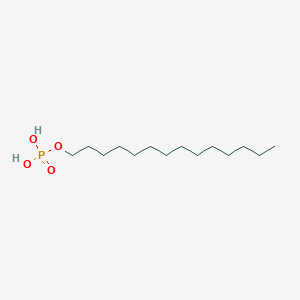
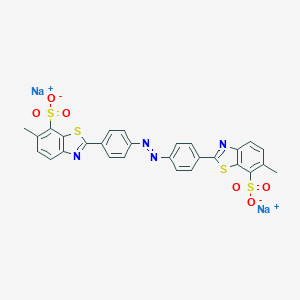
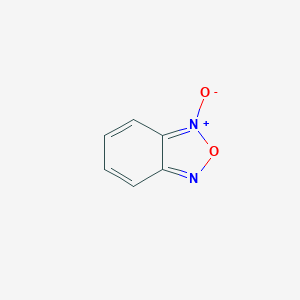
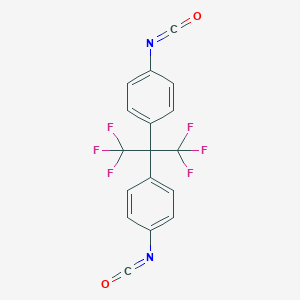
![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B160331.png)
